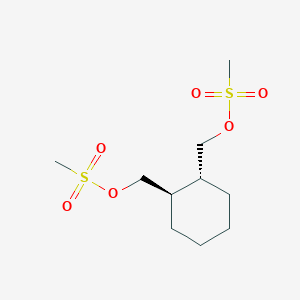

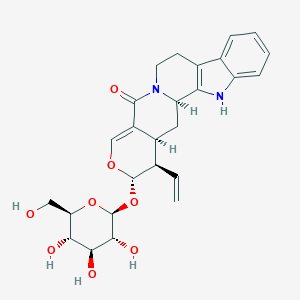

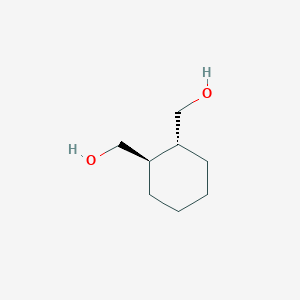

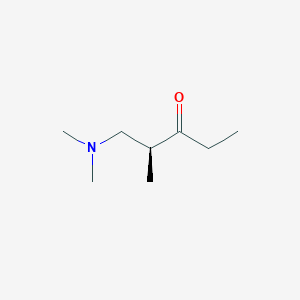

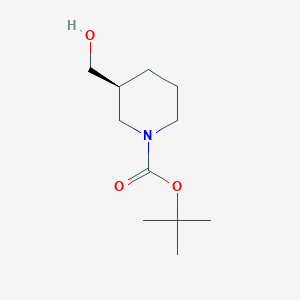

(S)-1-Boc-3-(Hydroxymethyl)Piperidine

Vue d'ensemble

Description

(S)-1-Boc-3-(Hydroxymethyl)Piperidine is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The presence of the Boc (tert-butoxycarbonyl) group provides protection for the nitrogen atom in the piperidine ring, which is a common structural motif in many drug molecules. This protection is crucial during the synthesis process, as it allows for selective reactions to occur at other sites of the molecule without affecting the nitrogen atom.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in the literature. For instance, a three-step synthesis of a novel spiro piperidine scaffold was reported, starting from ortho-hydroxyacetophenone and N-benzylpiperidone . Another synthesis approach involved using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile, followed by a series of reactions including nucleophilic substitution, cyano-reduction, and cyclization to yield a tetrahydrospiro piperidine derivative . These methods highlight the synthetic versatility of piperidine derivatives and the potential for creating complex structures with drug-like properties.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the potential for creating rigid or well-defined three-dimensional shapes that are beneficial in drug design. For example, the structure of a disubstituted spiro piperidine derivative was elucidated using NOESY NMR and X-ray diffraction, revealing that the side chains of the scaffold assume a well-defined orientation . Such structural information is vital for understanding how these molecules might interact with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, which are essential for the construction of diverse molecular architectures. For instance, N-Boc-piperidin-4-one was used to generate nitrogen-containing 1,5-diketones through intramolecular aldol cyclization. These diketones could further react with o-phenylenediamine in a domino-reaction to form complex structures like hydrobenzimidazo[2,1-e]acridines . Additionally, Michael reactions with diarylidenecyclohexanones led to the formation of 1,5-diketones that underwent cyclization into hydroxypyran structures . These reactions demonstrate the reactivity and functionalization potential of piperidine derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-1-Boc-3-(Hydroxymethyl)Piperidine are not detailed in the provided papers, the studies do offer insights into the properties of similar compounds. For example, the yield of the synthesized N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was reported to be 48%, and its chemical structure was characterized using NMR and High-Resolution Mass Spectrometry . These analytical techniques are crucial for confirming the identity and purity of synthesized compounds, which in turn affect their physical properties like solubility and stability, important factors in drug development.

Applications De Recherche Scientifique

-

Pharmaceutical Industry

- (S)-1-Boc-3-(Hydroxymethyl)Piperidine is a type of piperidine derivative . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Compounds with piperidine moiety show a wide variety of biologic activities .

- Piperidine and its derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

-

Rubber Industry

Safety And Hazards

“(S)-1-Boc-3-(Hydroxymethyl)Piperidine” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will continue to be a significant area of research in the future .

Propriétés

IUPAC Name |

tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCLHERKFHHUTB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363895 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-3-(Hydroxymethyl)Piperidine | |

CAS RN |

140695-84-7 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.